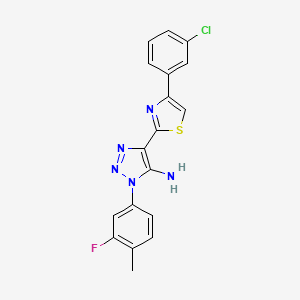

4-(4-(3-chlorophenyl)thiazol-2-yl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-(3-chlorophenyl)thiazol-2-yl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H13ClFN5S and its molecular weight is 385.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-(4-(3-chlorophenyl)thiazol-2-yl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, including its anticancer, anticonvulsant, and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C16H13ClFN5S

- Molecular Weight : 363.82 g/mol

- CAS Number : [insert CAS number if available]

This compound features a thiazole ring and a triazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and triazole derivatives. The compound has been evaluated in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Inhibition of cell proliferation via apoptosis |

| MCF-7 (Breast) | 15.0 | Induction of cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of topoisomerase activity |

In a study by Evren et al. (2019), thiazole derivatives demonstrated significant selectivity against A549 cells with an IC50 value of 12.5 µM, indicating the potential for further development as anticancer agents .

Anticonvulsant Activity

The anticonvulsant properties of the compound were assessed using various models:

- Picrotoxin-induced convulsion model : The compound exhibited protective effects with a median effective dose (ED50) of 18.4 mg/kg.

- Maximal electroshock (MES) test : Showed significant activity compared to standard anticonvulsants like ethosuximide.

The structure–activity relationship (SAR) revealed that the presence of halogenated phenyl groups enhances anticonvulsant efficacy .

Antimicrobial Activity

The compound's antimicrobial properties were tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound possesses moderate antibacterial activity, which warrants further investigation for potential therapeutic applications .

Case Studies and Research Findings

- Anticancer Study : A recent study indicated that derivatives similar to this compound effectively inhibited Bcl-2 overexpression in cancer cells, leading to increased apoptosis rates. The analogs demonstrated IC50 values lower than those of conventional chemotherapeutics like doxorubicin .

- Anticonvulsant Research : In a comparative study involving various thiazole derivatives, this compound was among those selected for its promising anticonvulsant properties, showing significant efficacy in reducing seizure frequency in animal models .

- Antimicrobial Evaluation : The compound was part of a broader screening program aimed at identifying new antimicrobial agents against resistant bacterial strains. It showed competitive inhibition against common pathogens, indicating its potential as a lead structure for antibiotic development .

Propiedades

IUPAC Name |

5-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-fluoro-4-methylphenyl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN5S/c1-10-5-6-13(8-14(10)20)25-17(21)16(23-24-25)18-22-15(9-26-18)11-3-2-4-12(19)7-11/h2-9H,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPBKFFLMWZACD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=CC=C4)Cl)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.